molecular formula C19H23N3O2S3 B2852083 N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260945-92-3

N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2852083
CAS No.: 1260945-92-3
M. Wt: 421.59
InChI Key: JILWZRVMBLWNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S3 and its molecular weight is 421.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

F6609-2640, also known as TVB-2640, is a novel compound with a unique mechanism of action. It is primarily targeted towards the treatment of nonalcoholic steatohepatitis .

Target of Action

TVB-2640 is a potent and selective first-in-human fatty acid synthase (FASN) inhibitor . FASN is an important rate-limiting step in de novo lipogenesis (DNL), a process that initiates liver fat accumulation leading to nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .

Mode of Action

TVB-2640 interacts with its target, FASN, to inhibit the process of de novo lipogenesis . This inhibition reduces excess liver fat and directly inhibits inflammatory and fibrogenic pathways . The compound has been shown to inhibit hepatic de novo lipogenesis up to 90% in Phase 1b .

Biochemical Pathways

The primary biochemical pathway affected by TVB-2640 is the de novo lipogenesis pathway. By inhibiting FASN, TVB-2640 reduces the synthesis of new fatty acids, thereby reducing liver fat accumulation . This can lead to a reduction in steatosis, inflammation, and the activation of stellate cells .

Pharmacokinetics

It has an excellent pharmacokinetic profile, with similar effects observed in patients treated in the US and China . .

Result of Action

The primary result of TVB-2640’s action is a reduction in liver fat, inflammation, and fibrosis . In clinical trials, TVB-2640 has shown promising results in patients with nonalcoholic steatohepatitis . For example, in the FASCINATE-1 study, TVB-2640 reduced liver fat by 9.6% in the 25-mg cohort and 28.1% in the 50-mg cohort .

Properties

IUPAC Name

N-(3-methylbutyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S3/c1-13(2)5-8-20-16(23)12-27-19-21-15-7-11-26-17(15)18(24)22(19)9-6-14-4-3-10-25-14/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILWZRVMBLWNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.